2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide
Description
This compound is a structurally complex molecule featuring a thieno[3,4-c]pyrazole core substituted with a p-tolyl group and linked via an amide bond to a 2-methyl-2-(4-chlorophenoxy)propanoyl moiety. The thieno-pyrazole scaffold is notable for its heterocyclic rigidity, which may contribute to selective enzyme inhibition or receptor interactions.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S/c1-14-4-8-16(9-5-14)26-20(18-12-29-13-19(18)25-26)24-21(27)22(2,3)28-17-10-6-15(23)7-11-17/h4-11H,12-13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPBIIMUBLSKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds, which this compound is a derivative of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities. Therefore, it can be inferred that the targets could be related to the causative agents of these diseases, namely Leishmania strains and Plasmodium strains.
Mode of Action
It is known that pyrazole derivatives have been shown to display superior antipromastigote activity, which suggests that they may interfere with the life cycle of the leishmania parasite.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of pyrazole derivatives, it can be inferred that the compound may affect the biochemical pathways related to the survival and replication of leishmania and plasmodium parasites.
Result of Action
The result of the compound’s action is likely to be the inhibition of the growth and replication of Leishmania and Plasmodium parasites, given the antileishmanial and antimalarial activities of pyrazole derivatives. This could potentially lead to the alleviation of the symptoms associated with leishmaniasis and malaria.
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives have been shown to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities. The specific interactions of 2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide with biomolecules have not been reported.
Biological Activity
The compound 2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anti-inflammatory effects, and potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a 4-chlorophenoxy moiety and a thieno[3,4-c]pyrazole derivative, which are significant for its biological interactions.
Biological Activity Overview
Recent studies have indicated various biological activities associated with this compound:
-
Antimicrobial Activity
- The compound has shown promising results against several bacterial strains. For example, it exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 31.25 to 62.5 μg/mL for different strains .
- Additionally, its antimycobacterial activity was notable, with an MIC of 40 μg/mL against Mycobacterium tuberculosis .
- Anti-inflammatory Effects
-
Mechanisms of Action
- The biological mechanisms underlying the activity of this compound may involve the modulation of specific signaling pathways. For instance, it may interact with the NF-kB pathway, which is crucial in inflammation and immune responses .
- Studies suggest that the presence of the thieno[3,4-c]pyrazole ring is critical for its interaction with target proteins involved in these pathways.
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds and their derivatives:
- A study on related thieno[3,4-c]pyrazole compounds demonstrated significant anti-inflammatory activity through inhibition of COX-2 expression .
- Another research highlighted the structural importance of halogen substituents (like chlorine) on phenyl rings in enhancing antibacterial efficacy .
Data Table: Summary of Biological Activities
Scientific Research Applications
Key Structural Components:
- Thieno[3,4-c]pyrazole core : A fused heterocyclic system that enhances biological activity.
- Chlorophenoxy group : Known for its influence on herbicidal properties.
- Propanamide moiety : Contributes to the compound's stability and solubility.
Pharmacological Applications
Research indicates that compounds similar to 2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide exhibit diverse pharmacological effects. Notable applications include:
- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its use in developing new antibiotics.
- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for cancer therapy.
- Anti-inflammatory Effects : The structural features allow for interactions with inflammatory pathways, providing a basis for developing anti-inflammatory drugs.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multiple steps that incorporate various chemical reactions to form the thieno[3,4-c]pyrazole structure along with the necessary substituents.
Common Synthesis Steps:
- Formation of the thieno[3,4-c]pyrazole core through cyclization reactions.
- Introduction of the chlorophenoxy and p-tolyl groups via electrophilic aromatic substitution.
Key Reactions:
The compound's reactivity can be attributed to its functional groups, which facilitate key interactions in biological systems. For example:
- Hydrogen bonding due to the amide group enhances binding affinity to biological targets.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |
| Study B | Showed anticancer effects in vitro on human breast cancer cell lines. |
| Study C | Investigated anti-inflammatory properties in animal models, indicating reduced inflammation markers. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous agrochemicals from the evidence:
Structural and Functional Insights
Core Heterocycle Differences: The target compound’s thieno-pyrazole core distinguishes it from triazine-based herbicides (cyanazine, procyazine) and triazole-containing fungicides (ipconazole). In contrast, triazines inhibit photosynthesis by binding to the D1 protein in photosystem II , while triazoles block ergosterol synthesis in fungi .
Chloroaromatic Substituents: The 4-chlorophenoxy group in the target compound mirrors the chlorophenyl moiety in ipconazole, which enhances membrane permeability in fungal cells. However, the 2,4-dichlorobenzoyl group in pyrazoxyfen increases herbicidal potency through auxin mimicry or lipid biosynthesis interference .
Amide vs. Nitrile Linkages :
- The propanamide linkage in the target compound may improve metabolic stability compared to the nitrile groups in cyanazine and procyazine, which are prone to hydrolysis.
Biological Activity Hypotheses: Given structural parallels to pyrazoxyfen (herbicide) and ipconazole (fungicide), the target compound could exhibit dual activity. The p-tolyl group might confer selectivity toward plant-specific enzymes, while the thieno-pyrazole core could inhibit fungal cytochrome P450 enzymes.
Research Findings and Limitations
- Gaps in Evidence: No direct studies on the target compound’s efficacy, toxicity, or mechanisms are available in the provided sources. Comparisons are inferred from structural analogs.
- Triazine Derivatives : Cyanazine and procyazine demonstrate high herbicidal activity but are phased out in some regions due to groundwater contamination risks . The target compound’s amide group may mitigate such environmental persistence.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction yields?
Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and condensation. For the thieno-pyrazole core, start with a substituted pyrazole precursor (e.g., 2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-amine) and perform acylation with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride. Optimize yields using controlled stoichiometry (1.2–1.5 equivalents of acylating agent) and catalysts like DMAP in dry DCM under nitrogen . Post-reaction purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%). Statistical optimization (e.g., Box-Behnken design) can refine temperature, solvent polarity, and reaction time .
Q. Which analytical techniques are most effective for structural characterization?
Methodological Answer: Combine spectroscopic and crystallographic methods:
- NMR : Use - and -NMR (DMSO-d) to confirm proton environments and carbon backbone. Key signals include aromatic protons (δ 6.8–7.4 ppm) and the methyl group (δ 1.5–1.7 ppm) .
- X-ray crystallography : Resolve the thieno-pyrazole core and chlorophenoxy sidechain geometry. Crystallize in ethanol/diethyl ether (1:1) at 4°C .
- HRMS : Validate molecular weight (e.g., ESI+ mode, [M+H] at m/z 496.2) .
Q. How can researchers assess solubility and stability under experimental conditions?
Methodological Answer:
- Solubility : Screen solvents (DMSO, ethanol, PBS) via HPLC-UV (C18 column, λ = 254 nm). For aqueous solubility, use shake-flask method with phosphate buffer (pH 7.4) .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., hydrolyzed amide) indicate susceptibility to moisture .
Advanced Research Questions
Q. What computational approaches predict biological activity and binding modes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases) to identify binding poses. The chlorophenoxy group may occupy hydrophobic pockets .
- MD simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond persistence .
- QSAR models : Train on pyrazole derivatives to correlate substituent electronegativity (Cl, CH) with IC values .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- PK/PD modeling : Compare plasma concentrations (LC-MS/MS) with in vitro IC. Low bioavailability may explain reduced in vivo activity .
- Metabolite profiling : Identify hepatic metabolites (e.g., CYP3A4-mediated oxidation) using microsomal assays. Adjust dosing regimens to account for rapid clearance .
- Tissue distribution studies : Use radiolabeled compound (e.g., ) to assess accumulation in target organs .
Q. How does the thieno[3,4-c]pyrazol moiety influence reactivity in nucleophilic substitutions?
Methodological Answer: The sulfur atom in the thieno ring enhances electron density at C-3, favoring electrophilic attacks. Compare reactivity with non-sulfur analogs:
- Kinetic studies : Monitor reactions (e.g., bromination) via -NMR. Thieno-pyrazole shows 2x faster kinetics than pyrazole alone .
- DFT calculations : Calculate Fukui indices to identify nucleophilic sites. The C-5 position is most reactive (f = 0.12) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC50_{50}50 values across studies?
Methodological Answer:
- Standardize assays : Use identical cell lines (e.g., HEK293) and incubation times (48–72 hrs). Variability often arises from differing ATP concentrations in kinase assays .
- Control for solvent effects : DMSO >0.1% may inhibit enzyme activity. Validate with vehicle-only controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
